molecular formula C18H18BrNO4 B2925949 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide CAS No. 834914-05-5

2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide

Cat. No.: B2925949
CAS No.: 834914-05-5
M. Wt: 392.249
InChI Key: IDWGBJRVDJBVKN-UHFFFAOYSA-N
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Description

2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide is a complex organic compound characterized by its bromo, ethoxy, and formyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide typically involves multiple steps, starting with the bromination of 2-ethoxy-4-hydroxybenzaldehyde to introduce the bromo group. Subsequent steps include the formation of the ethoxy group and the introduction of the formyl group. The final step involves the acylation of the phenol derivative with N-(4-methylphenyl)acetamide under specific reaction conditions, such as the use of a suitable catalyst and controlled temperature.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis processes could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The formyl group can be oxidized to a carboxylic acid.

  • Reduction: : The bromo group can be reduced to a hydrogen atom.

  • Substitution: : The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : 2-(5-bromo-2-ethoxy-4-carboxyphenoxy)-N-(4-methylphenyl)acetamide

  • Reduction: : 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)ethanamine

  • Substitution: : The specific product would depend on the substituting group.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : Its derivatives could be explored for pharmaceutical applications, such as drug design and development.

  • Industry: : It could be used in the production of advanced materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups. Similar compounds might include:

  • 2-(5-bromo-2-ethoxy-4-formylphenoxy)acetic acid

  • 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-phenylacetamide

Properties

IUPAC Name

2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO4/c1-3-23-16-8-13(10-21)15(19)9-17(16)24-11-18(22)20-14-6-4-12(2)5-7-14/h4-10H,3,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWGBJRVDJBVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Br)OCC(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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